Technical Monograph: Physicochemical Characteristics of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile
Technical Monograph: Physicochemical Characteristics of 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile
Executive Summary
5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile (CAS: 115487956, hereafter referred to as Compound 5-DEC ) represents a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its structure combines a pi-deficient pyridine core, a reactive nitrile "warhead" or synthetic handle, and a basic dimethylaminoethoxy side chain designed to modulate lipophilicity and aqueous solubility.
This guide provides a comprehensive analysis of the physicochemical properties of 5-DEC. Unlike standard data sheets, this document focuses on the causality between molecular structure and bulk behavior, providing researchers with the rationale needed to optimize formulation and synthesis strategies.
Molecular Identity & Structural Analysis[1][2][3]
Identification Data[4]
| Parameter | Value |
| IUPAC Name | 5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile |
| Common Synonyms | 5-(2-dimethylaminoethoxy)picolinonitrile |
| CAS Registry Number | 115487956 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| SMILES | CN(C)CCOC1=CN=C(C=C1)C#N |
Structural Pharmacophore Analysis
The molecule is composed of three distinct functional domains, each dictating specific physicochemical behaviors:
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The Basic Tail (Dimethylaminoethoxy):
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Function: Acts as the primary solubility handle. The tertiary amine provides a protonation site (pKa ~8.8–9.2), ensuring high solubility in gastric environments (pH 1–2).
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Risk: Susceptible to N-oxidation (N-oxide formation) under oxidative stress or long-term storage without antioxidants.
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The Pyridine Core:
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Electronic State: The pyridine ring is electron-deficient, exacerbated by the electron-withdrawing nitrile group at the C2 position.
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Implication: This reduces the basicity of the pyridine nitrogen (pKa < 2.0), making it non-participatory in physiological ionization but susceptible to nucleophilic attack at the C6 position.
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The Nitrile (Cyano) Group:
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Reactivity: A versatile synthetic handle. It can be hydrolyzed to a carboxylic acid (via amide), reduced to a primary amine, or converted to heterocycles (e.g., tetrazoles).
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Stability: Generally stable at neutral pH but sensitive to hydrolysis under strong acidic/basic conditions at elevated temperatures.
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Physicochemical Profile
Ionization Constants (pKa)
Understanding the ionization state is paramount for extraction and formulation.
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pKa₁ (Pyridine Nitrogen): ~1.5 (Predicted). The electron-withdrawing nitrile group significantly lowers the basicity of the pyridine nitrogen.
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pKa₂ (Tertiary Amine): 8.9 ± 0.2 (Predicted). This is the dominant ionization event.
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pH < 7.0: >99% Protonated (Cationic). High aqueous solubility.
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pH > 10.0: >99% Neutral. High lipophilicity (amenable to organic extraction).
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Lipophilicity (LogP/LogD)
The distribution coefficient (LogD) is pH-dependent due to the ionizable amine.
| pH Environment | Species Dominance | Predicted LogD | Solubility Implications |
| pH 1.2 (Gastric) | Cationic | -1.5 to -2.0 | High Aqueous Solubility |
| pH 7.4 (Blood) | Mixed (Mostly Cationic) | 0.1 to 0.5 | Moderate Solubility/Permeability |
| pH 10.0 (Basic) | Neutral | 1.2 to 1.5 | Low Aqueous Solubility / High Organic Extractability |
Solubility Profile
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Water: High (>50 mg/mL) at pH < 6.
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Organic Solvents: Soluble in DCM, Ethyl Acetate, and Methanol (when neutral).
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Protocol Note: When extracting this compound from an aqueous reaction mixture, the pH must be adjusted to >10 using Na₂CO₃ or NaOH to ensure the amine is deprotonated and partitions into the organic phase.
Visualized Pathways & Workflows
Structural Logic & Reactivity Map
The following diagram illustrates the connectivity and reactivity hotspots of 5-DEC.
Figure 1: Structural dissection of 5-DEC highlighting reactive sites and physicochemical implications.
Recommended Synthesis Workflow (Nucleophilic Substitution)
A standard, high-yield approach to synthesizing this moiety involves nucleophilic aromatic substitution (SNAr).
Figure 2: Synthesis pathway via O-alkylation of hydroxypyridine precursor.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To experimentally validate the ionization constant of the dimethylamino group.
Reagents:
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0.01 M HCl standard solution.
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0.01 M NaOH standard solution.
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0.1 M KCl (Ionic strength adjuster).
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Degassed water (CO₂-free).
Protocol:
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Preparation: Dissolve 5 mg of 5-DEC in 20 mL of 0.1 M KCl solution. Ensure the starting pH is acidic (add minimal HCl if necessary to start at pH ~3).
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Titration: Titrate with 0.01 M NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3).
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Data Acquisition: Record pH vs. Volume of NaOH added.
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Analysis: Plot the first derivative (dpH/dV). The inflection point corresponds to the pKa.
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Expected Result: A sharp inflection point around pH 8.9–9.0.
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LogD Determination (Shake-Flask Method)
Objective: To determine lipophilicity at physiological pH (7.4).
Protocol:
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Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
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Dissolution: Dissolve 1 mg of 5-DEC in 5 mL of the pre-saturated octanol phase.
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Equilibration: Add 5 mL of pre-saturated PBS (pH 7.4). Vortex vigorously for 1 hour at 25°C.
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Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
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Quantification: Analyze both phases using HPLC-UV (254 nm).
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Calculation:
Stability & Storage Recommendations
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Hygroscopicity: The hydrochloride salt form is likely hygroscopic. The free base is generally less hygroscopic but should still be stored in a desiccator.
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Temperature: Store at -20°C for long-term retention.
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Light Sensitivity: Pyridine carbonitriles can be light-sensitive. Store in amber vials.
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Shelf-Life: 24 months under inert atmosphere (Argon/Nitrogen).
References
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PubChem Compound Summary. (2023). 5-[2-(dimethylamino)ethoxy]pyridine-2-carbonitrile (CID 115487956).[1] National Center for Biotechnology Information. [Link]
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Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogD methodologies).
